Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane
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Overview
Description
Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane is a complex organometallic compound It is composed of several distinct chemical entities, including 2,2-dimethylpropanoic acid, methylbenzene, rhodium(3+), and tris[4-(trifluoromethyl)phenyl]phosphane
Preparation Methods
The synthesis of Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane involves several steps. The preparation typically starts with the synthesis of 2,2-dimethylpropanoic acid and methylbenzene. These compounds are then reacted with rhodium(3+) and tris[4-(trifluoromethyl)phenyl]phosphane under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling reactions In the industrial sector, it is used in the production of fine chemicals and materials .
Mechanism of Action
The mechanism of action of Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane involves its interaction with specific molecular targets and pathways. The rhodium(3+) center plays a crucial role in catalyzing various reactions by facilitating the transfer of electrons and stabilizing reaction intermediates. The tris[4-(trifluoromethyl)phenyl]phosphane ligand enhances the compound’s stability and reactivity by providing steric and electronic effects .
Comparison with Similar Compounds
Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane can be compared with similar compounds such as 2,2-dimethylpropanoic acid, methylbenzene, and other rhodium-based catalysts. Its uniqueness lies in the combination of these specific chemical entities, which impart distinct properties and reactivity. Similar compounds include pivalic acid, trimethylacetic acid, and other rhodium-phosphane complexes .
Properties
Molecular Formula |
C61H57F18O4P2Rh |
---|---|
Molecular Weight |
1360.9 g/mol |
IUPAC Name |
carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/2C21H12F9P.C7H7.2C5H10O2.2CH3.Rh/c2*22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30;1-7-5-3-2-4-6-7;2*1-5(2,3)4(6)7;;;/h2*1-12H;3-6H,1H3;2*1-3H3,(H,6,7);2*1H3;/q;;-1;;;2*-1;+3 |
InChI Key |
RDVIOVZIDCKHNQ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC=[C-]C=C1.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.[Rh+3] |
Origin of Product |
United States |
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